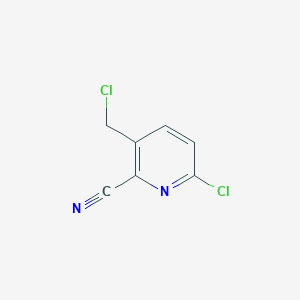

2-Chloro-5-chloromethyl-6-cyanopyridine

Description

Historical Context and Evolution of Poly-substituted Pyridine (B92270) Synthesis

The synthesis of the pyridine ring has been a cornerstone of heterocyclic chemistry for over a century. Early methods, such as the Hantzsch pyridine synthesis first described in 1881, laid the groundwork for constructing the pyridine core from acyclic precursors. This was followed by other classical methods like the Chichibabin pyridine synthesis, reported in 1924, which provided routes to simple pyridines from aldehydes and ketones with ammonia. These foundational reactions, while historically significant, often required harsh conditions and offered limited control over regioselectivity for complex substitution patterns.

The evolution of synthetic organic chemistry has seen a significant shift towards more sophisticated and efficient methods for creating functionalized pyridines. The mid-20th century brought advancements in functional group interconversion on pre-existing pyridine rings. However, the true paradigm shift has occurred more recently with the advent of transition-metal-catalyzed cross-coupling and C-H functionalization reactions. thieme-connect.comnih.gov These modern techniques have enabled the direct and selective introduction of a wide array of substituents onto the pyridine scaffold, offering unprecedented control and efficiency. beilstein-journals.orgnih.gov This evolution has been crucial for the synthesis of highly tailored pyridine derivatives, including those with multiple halogen and cyano groups, which are often challenging to produce via classical condensation methods.

Strategic Importance of Pyridine Scaffolds in Modern Organic Synthesis

The pyridine nucleus is one of the most prevalent heterocyclic motifs in approved pharmaceuticals and commercially successful agrochemicals. nih.gov Its presence is attributed to a combination of favorable properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to act as a bioisostere for a phenyl ring. The introduction of halogen and cyano substituents further enhances the strategic importance of the pyridine scaffold.

Halogens, such as chlorine, can modulate the electronic properties of the ring, influence the conformation of the molecule, and provide a handle for further synthetic transformations, such as cross-coupling reactions. The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in the formation of other heterocyclic rings. The presence of a chloromethyl group introduces a reactive electrophilic site, allowing for the facile introduction of the pyridine scaffold into larger molecules through nucleophilic substitution reactions. Consequently, pyridines bearing these functional groups are highly sought-after intermediates in multi-step synthetic sequences.

The strategic placement of these groups, as in 2-Chloro-5-chloromethyl-6-cyanopyridine, creates a molecule with multiple, orthogonally reactive sites, making it a powerful building block for the construction of complex molecular architectures. Cyanopyridine derivatives, in particular, have shown significant potential in the development of novel therapeutic agents, including anticancer and antimicrobial compounds. nih.govrsc.org

Overview of this compound in the Context of Pyridine Chemistry

While specific literature on "this compound" is not abundant, its structural features place it firmly within the class of highly functionalized pyridine building blocks. Its close analog, 2-chloro-5-chloromethylpyridine (CCMP), is a well-known and industrially significant intermediate, primarily used in the synthesis of neonicotinoid insecticides. The addition of a cyano group at the 6-position would be expected to significantly modulate the reactivity and potential applications of the scaffold.

The 2-chloro substituent activates the pyridine ring for nucleophilic aromatic substitution, allowing for the displacement of the chloride by a variety of nucleophiles. The 6-cyano group, being a strong electron-withdrawing group, would further enhance the electrophilicity of the ring, particularly at the 2- and 4-positions, while also providing a synthetic handle for further transformations. The 5-chloromethyl group remains a key feature for linking the pyridine core to other molecular fragments.

The synthesis of such a trisubstituted pyridine would likely rely on modern synthetic methodologies, potentially involving the cyanation of a pre-existing 2,6-dichloropyridine (B45657) derivative or the functionalization of a cyanopyridine precursor. The combination of these three functional groups on a single pyridine ring presents a unique set of synthetic opportunities and challenges, making it an interesting target for synthetic chemists.

Below is a table of properties for the closely related compound, 2-Chloro-5-(chloromethyl)pyridine, which provides a useful reference point for understanding the physicochemical characteristics of this class of compounds.

| Property | Value |

|---|---|

| Molecular Formula | C6H5Cl2N |

| Molecular Weight | 162.01 g/mol |

| Appearance | White solid |

| Melting Point | 86-89 °C |

| Boiling Point | 211-212 °C |

Scope and Objectives for Academic Research on this compound

The unique substitution pattern of this compound suggests several avenues for academic research. A primary objective would be the development of efficient and scalable synthetic routes to this compound. Given the challenges associated with controlling regioselectivity in polysubstituted pyridines, research in this area would likely focus on novel catalytic methods or the strategic application of modern C-H functionalization techniques.

A second area of research would be the exploration of the reactivity of this trifunctionalized scaffold. Studies could investigate the selective transformation of each of the three functional groups, providing a toolkit for synthetic chemists to utilize this building block in a variety of contexts. For example, the development of conditions for the selective substitution of the 2-chloro group in the presence of the chloromethyl group would be of significant interest.

Finally, the synthesis of novel derivatives of this compound for biological screening would be a logical extension of this research. By leveraging the three points of diversity on the pyridine ring, a library of compounds could be generated and tested for a range of biological activities, from agrochemical to pharmaceutical applications. The cyanopyridine moiety is a known pharmacophore, and its incorporation into this scaffold could lead to the discovery of new bioactive molecules.

The following table outlines potential research objectives for the study of this compound.

| Research Area | Specific Objectives |

|---|---|

| Synthetic Methodology | - Develop a high-yield, regioselective synthesis of the target compound.

|

| Reactivity Studies | - Investigate the orthogonal reactivity of the chloro, chloromethyl, and cyano groups.

|

| Applications | - Synthesize a library of derivatives for biological screening.

|

Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl2N2 |

|---|---|

Molecular Weight |

187.02 g/mol |

IUPAC Name |

6-chloro-3-(chloromethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H4Cl2N2/c8-3-5-1-2-7(9)11-6(5)4-10/h1-2H,3H2 |

InChI Key |

KHZKCWLNAPSSGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1CCl)C#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Chloromethyl 6 Cyanopyridine

Precursor-Based Synthesis Routes

The construction of the core intermediate, 2-chloro-5-chloromethylpyridine (CCMP), can be achieved through several distinct pathways, categorized by their starting materials.

Strategies from 3-Methylpyridine (B133936) Derivatives for Pyridine (B92270) Ring Formation and Functionalization

One of the most common industrial precursors for CCMP is 3-methylpyridine, also known as 3-picoline. A primary strategy involves the oxidation of 3-methylpyridine to its corresponding N-oxide. This activation of the pyridine ring facilitates subsequent reactions. The 3-methylpyridine N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce a chlorine atom at the 2-position, yielding 2-chloro-5-methylpyridine (B98176). justia.com This intermediate must then undergo a second chlorination on the methyl group to form CCMP.

Another approach involves the direct chlorination of 3-methylpyridine with chlorine gas in the presence of a catalyst to obtain 2-chloro-5-methylpyridine. scispace.com Further chlorination of the methyl group is then required.

A different functionalization route begins with the reaction of 3-methylpyridine with sodium amide to produce 2-amino-5-methylpyridine. This intermediate can then undergo a diazotization reaction followed by chlorination to yield CCMP.

Routes from Hydroxynicotinic Acid Derivatives and Subsequent Chlorination

A multi-step synthesis starting from 6-hydroxynicotinic acid provides an alternative pathway. google.comgoogle.com This process involves several distinct transformations:

Acid Chloride Formation: 6-hydroxynicotinic acid is first reacted with an acid chloride to form 6-hydroxynicotinoyl chloride. google.comgoogle.com

First Hydrogenation: The resulting 6-hydroxynicotinoyl chloride undergoes catalytic hydrogenation to yield 6-hydroxynicotinaldehyde. google.comgoogle.com

Second Hydrogenation: A second catalytic hydrogenation reduces the aldehyde to an alcohol, forming 2-hydroxy-5-hydroxymethylpyridine. google.comgoogle.com

Chlorination: The final step in forming the intermediate involves chlorinating both the hydroxyl group on the ring and the hydroxymethyl group to produce 2-chloro-5-chloromethylpyridine. google.comgoogle.com

The resulting CCMP would then need to undergo amination and cyanation to yield the final product.

Cyclopentadiene-Acrolein Route Variations for Pyridine Ring Synthesis and Derivatization

A significant industrial method for synthesizing 2-chloro-5-chloromethylpyridine directly is the cyclopentadiene-acrolein route. google.comgoogle.com This method avoids many of the byproducts associated with the chlorination of 3-picoline by constructing the ring with the desired functionalities already positioned. The key steps are:

Chlorination Addition: An adduct of cyclopentadiene (B3395910) and acrolein is subjected to a chlorination addition reaction. This is often carried out at low temperatures (-75 to -35 °C) in a solvent like N,N-dimethylformamide (DMF). google.com

Cyclization: The chlorinated intermediate then undergoes a ring-closure reaction to form 2-chloro-5-chloromethylpyridine directly. google.com This step may use reagents such as phosgene (B1210022) in a solvent like toluene (B28343). google.com This route is noted for its high yield and product purity, often exceeding 95%. google.com

Conversion from 2-Chloro-5-methylpyridine using Halogenating Agents

Once 2-chloro-5-methylpyridine is synthesized, the next critical step is the side-chain chlorination of the methyl group. This transformation is typically achieved using free-radical chlorination.

A specific and effective method employs trichloroisocyanuric acid (TCCA) as the chlorinating agent. google.com The reaction is performed by heating 2-chloro-5-methylpyridine with TCCA at temperatures between 80-200 °C. google.com This process can be initiated by either a chemical initiator (like Diisopropyl azodicarboxylate or benzoyl peroxide) or a light source. google.com A key advantage of this method is that it can avoid the use of solvents and omits neutralization and washing steps, thereby reducing waste generation. google.com

Alternatively, the chlorination can be accomplished with chlorine gas, which requires the use of a free radical initiator. google.comepo.org

| Chlorinating Agent | Initiator | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Trichloroisocyanuric acid (TCCA) | Diisopropyl azodicarboxylate, Benzoyl peroxide, or Light | 80-200 °C | Solvent-free; avoids neutralization and washing steps | google.com |

| Chlorine Gas (Cl₂) | Free radical initiator | Elevated | Traditional method | google.comepo.org |

Synthesis via Cyano-containing Butanal Intermediates

This route builds the pyridine ring from an acyclic precursor that already contains a cyano group. In one example, 2-chloro-2-chloromethyl-4-cyanobutanal is used as the starting material. chemicalbook.com This compound is dissolved in a solvent such as toluene and treated with phosgene. The reaction, incubated at 50 °C, results in the cyclization and formation of 2-chloro-5-chloromethylpyridine with a reported yield of 97%. chemicalbook.com

Targeted Chlorination and Cyanation Strategies

The final conversion to 2-Chloro-5-chloromethyl-6-cyanopyridine requires the introduction of a chlorine atom at the 6-position followed by a cyanation reaction, or a direct cyanation of a precursor that can be halogenated. A common precursor for the final cyanation step is 2,6-dichloro-5-chloromethylpyridine.

Chlorination Strategies: The conversion of a hydroxyl group on the pyridine ring (a pyridone) to a chloride is a standard transformation. Reagents like phosphorus oxychloride (POCl₃) or phosgene are effective for this purpose and are used at elevated temperatures. google.comepo.org These powerful chlorinating agents replace the C-O bond with a C-Cl bond, which is essential for subsequent nucleophilic substitution reactions like cyanation.

Cyanation Strategies: The introduction of the cyano (-CN) group at the 6-position of the pyridine ring is typically achieved through nucleophilic aromatic substitution, where a halide (usually chloride or fluoride) is displaced by a cyanide ion. google.comgoogle.com

Reagents: Common cyanide sources include alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). google.comgoogle.com Other sources like potassium ferrocyanide have also been utilized, often in palladium-catalyzed reactions. google.com

Solvents: The reaction is generally carried out in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), which help to dissolve the cyanide salt and facilitate the substitution. google.comgoogle.com

Conditions: The reaction often requires heating to proceed at a reasonable rate. google.com The reactivity of the leaving group is also a factor, with fluoride (B91410) being more readily displaced than chloride in some cases. google.com

| Cyanide Source | Catalyst/Co-reagent | Solvent | Typical Leaving Group | Reference |

|---|---|---|---|---|

| Sodium Cyanide (NaCN) / Potassium Cyanide (KCN) | None or Phase Transfer Catalyst | DMSO, DMF | Fluoro, Chloro, Bromo | google.comgoogle.com |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Palladium acetate (B1210297) / Potassium carbonate | Organic Solvent | Chloro | google.com |

Regioselective Chlorination Approaches on Pyridine Cores

Regioselective chlorination is fundamental in synthesizing precursors for the target molecule. The primary challenge lies in directing the chlorine atom to the desired positions (C2 and the methyl group at C5) while avoiding unwanted side reactions.

One common starting material is 3-methylpyridine (3-picoline). Direct chlorination of 3-methylpyridine can be complex, leading to a mixture of products. However, specific methodologies have been developed to enhance selectivity. A liquid-phase chlorination method, for instance, uses an organic solvent and an acid buffering agent to maintain the pH between 4 and 5. This control minimizes the formation of by-products and can increase the yield of the desired 2-chloro-5-chloromethylpyridine intermediate to approximately 90%.

Another approach involves a two-step process starting with 3-methylpyridine. First, chlorination in the presence of a catalyst at 40-60°C yields 2-chloro-5-methylpyridine. This intermediate is then subjected to a second chlorination step, also catalytically driven at 50-60°C, to introduce the chlorine atom onto the methyl group, forming 2-chloro-5-chloromethylpyridine with high purity (≥99%).

The choice of chlorinating agent and reaction conditions is critical for controlling the regioselectivity of these reactions.

| Starting Material | Key Reagents/Conditions | Product | Yield | Reference |

| 3-methylpyridine | Chlorine, Organic Solvent, Acid Buffer (pH 4-5), Initiator | 2-chloro-5-chloromethylpyridine | ~90% | |

| 3-methylpyridine | Step 1: Chlorine, Catalyst, 40-60°C | 2-chloro-5-methylpyridine | - | |

| 2-chloro-5-methylpyridine | Step 2: Chlorine, Catalyst, 50-60°C | 2-chloro-5-chloromethylpyridine | - (Purity ≥99%) |

Introduction of Cyano Group through Nucleophilic Substitution or Related Methodologies

The introduction of the cyano (-CN) group is typically achieved through the nucleophilic substitution of a halogen atom on the pyridine ring. This transformation is a key step in forming the final target molecule from a chlorinated precursor. Various methods exist, often employing metal cyanides and catalysts.

Historically, the cyanation of 2-halopyridines has been accomplished using heavy metal reagents like cuprous cyanide in polar solvents such as dimethylformamide (DMF). However, these methods present challenges for industrial-scale production, including the use of toxic heavy metals and solvents that are difficult to recover.

More modern and industrially viable processes have been developed to circumvent these issues. One such process involves the reaction of a 2-halopyridine with a cyanide source, such as sodium or potassium cyanide, in the presence of a catalyst without a solvent or in an aqueous solvent system. This approach avoids the use of heavy metals and difficult-to-recover polar solvents, resulting in waste streams that are more easily treatable. The reaction can be performed at moderate temperatures, typically between 10°C and 60°C.

Another innovative method utilizes potassium ferrocyanide as the source of the cyano group, which is significantly less toxic than simple alkali metal cyanides like sodium or potassium cyanide. This process is often catalyzed by a ligand-free palladium system.

| Precursor | Cyanide Source | Catalyst/Conditions | Product | Advantages | Reference |

| 2-halopyridine | Cuprous cyanide | Dimethylformamide (DMF), 120°C | 2-cyanopyridine | Established method | |

| 2-halopyridine | Sodium/Potassium cyanide | Catalyst (e.g., phase transfer), Aqueous or no solvent, 10-60°C | 2-cyanopyridine | Avoids heavy metals and polar solvents | |

| Chloropyridine | Potassium ferrocyanide | Ligand-free Palladium, 40-200°C | Cyanopyridine | Uses less toxic cyanide source |

Development of Dual Functionalization Pathways for this compound

Synthesizing the target molecule, this compound, requires a strategic combination of the methodologies described above. There is no established single-step "dual functionalization" pathway; instead, the synthesis proceeds through a logical sequence of reactions. A plausible synthetic route would start from a readily available precursor like 2-hydroxy-5-methylpyridine.

A hypothetical pathway could involve:

Nitration: Introduction of a nitro group at the 6-position of 2-hydroxy-5-methylpyridine.

Chlorination: Replacement of the hydroxyl group at the 2-position with a chlorine atom and simultaneous chlorination of the methyl group at the 5-position. This would yield 2-chloro-5-chloromethyl-6-nitropyridine.

Reduction: Conversion of the nitro group to an amino group (2-chloro-5-chloromethyl-6-aminopyridine).

Sandmeyer Reaction: Transformation of the amino group into a cyano group.

This multi-step approach allows for the controlled and regioselective introduction of each functional group, ultimately leading to the desired product.

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its intermediates, offering pathways with higher efficiency, selectivity, and milder reaction conditions.

Application of Palladium Catalysts in Pyridine Functionalization

Palladium catalysts are extensively used in the functionalization of pyridine rings, particularly for chlorination and cyanation reactions.

In the synthesis of the 2-chloro-5-chloromethylpyridine intermediate, a supported palladium chloride catalyst is employed for the direct, one-step chlorination of 3-methylpyridine. In this process, vaporized 3-methylpyridine is mixed with chlorine gas and passed through a reactor containing the catalyst, yielding the product with a molar yield of about 50%. The use of a supported catalyst facilitates recovery and reuse of the precious metal.

Palladium catalysts, such as palladium acetate, are also highly effective for cyanation reactions. A ligand-free palladium-catalyzed method allows for the preparation of cyanopyridines from chloropyridines using potassium ferrocyanide. This approach is advantageous as it avoids the need for expensive phosphine (B1218219) ligands and uses a less toxic cyanide source, making it suitable for large-scale production.

| Reaction | Catalyst | Substrate | Reagent | Key Feature | Reference |

| Chlorination | Supported Palladium Chloride (PdCl₂) | 3-methylpyridine | Chlorine (gas) | One-step gas-phase reaction | |

| Cyanation | Palladium Acetate (Pd(OAc)₂) | Chloropyridine | Potassium ferrocyanide | Ligand-free system, less toxic cyanide source |

Exploration of Other Transition Metal-Mediated Transformations

While palladium is prominent, other transition metals are also utilized in the synthesis of functionalized pyridines. Copper and nickel compounds, for example, have been traditionally used for cyanation reactions, although they are often associated with environmental concerns due to their toxicity. The reaction of a 2-bromopyridine (B144113) analogue with cuprous cyanide is a classic example of such a transformation.

Research into transition metal-mediated reactions continues to seek more environmentally benign and efficient catalysts for various transformations on the pyridine ring, including C-H activation and cross-coupling reactions, which could open new synthetic routes to complex pyridine derivatives.

Advanced Synthetic Techniques and Process Optimization for this compound

Optimizing the synthesis of this compound and its intermediates is crucial for industrial applications, focusing on improving yield, reducing costs, and enhancing safety and environmental performance.

One significant advancement is the use of microchannel reactors for the continuous preparation of 2-chloro-5-chloromethylpyridine. In this technique, 2-chloro-5-methylpyridine and chlorine are continuously injected into the microreactor for the chlorination reaction. This method offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, which are often challenges in highly exothermic chlorination reactions.

Process optimization also involves the careful selection of reagents to minimize waste. For example, replacing phosphorus oxychloride with solid triphosgene, diphosgene, or phosgene in cyclization steps can eliminate the large volumes of phosphorous wastewater, leading to a cleaner production process.

Further optimization strategies include varying reaction temperatures, which can range from 0°C to 200°C, and adjusting the molar equivalents of chlorinating agents to maximize the yield of the desired product. The development of cleaner production routes, such as those that reduce the use of solvents like DMF, is a key area of focus.

Based on comprehensive searches for the chemical compound “this compound,” there is currently no publicly available scientific literature detailing the specific synthetic methodologies outlined in your request. Searches for its preparation, including continuous flow reactions, optimization of conditions, and strategies for by-product minimization, did not yield specific results for this particular molecule.

The scientific and chemical databases accessed contain information on structurally related compounds, such as:

2-Chloro-5-chloromethylpyridine

2-Chloro-5-cyanopyridine

2-Cyano-6-methylpyridine

However, specific literature detailing the synthesis and derivatization of this compound according to the provided outline (Implementation of Continuous Flow Reaction Modules, Optimization of Reaction Conditions, and Strategies for Minimization of By-product Formation) could not be located. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for this specific compound.

Based on a thorough search of publicly available scientific literature, patents, and chemical databases, there is no specific spectroscopic or structural analysis data available for the compound This compound .

Consequently, it is not possible to generate the requested article with the specified detailed outline, as no research findings, data tables, or analytical information could be located for this particular chemical entity. The strict requirement to focus solely on "this compound" cannot be met due to the absence of published data for this compound.

Searches for related compounds, such as 2-Chloro-5-(chloromethyl)pyridine and 2-chloro-5-cyanopyridine, did yield spectroscopic information, but per the instructions, this data cannot be used as it falls outside the explicit scope of the request.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Chloromethyl 6 Cyanopyridine

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Identification of Characteristic Vibrational Modes Associated with Functional Groups

The vibrational spectrum of 2-Chloro-5-chloromethyl-6-cyanopyridine is characterized by distinct bands corresponding to the stretching and bending modes of its specific functional groups: the cyano group (C≡N), the chloro-substituents (C-Cl), the chloromethyl group (-CH2Cl), and the pyridine (B92270) ring itself. While a dedicated spectrum for this specific molecule is not widely published, a detailed assignment can be compiled by referencing studies on closely related substituted pyridines, such as cyanopyridines and chloropyridines.

The key vibrational modes are:

Cyano Group (C≡N) Vibrations : The most characteristic vibration of the nitrile group is its stretching mode (νC≡N), which typically appears as a strong, sharp band in the IR spectrum in the region of 2240-2210 cm⁻¹. This band is often weaker in the Raman spectrum. In-plane and out-of-plane bending modes for the C-C≡N moiety are expected at lower frequencies.

Pyridine Ring Vibrations : The pyridine ring gives rise to several characteristic vibrations. C-H stretching vibrations of the aromatic ring protons are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N ring stretching vibrations produce a series of bands in the 1625-1430 cm⁻¹ range. A prominent ring breathing mode, which involves the symmetric expansion and contraction of the entire ring, is also expected near 1000 cm⁻¹.

C-Cl Vibrations : The stretching vibrations for the C-Cl bonds are highly dependent on their environment (aromatic vs. aliphatic). The C-Cl stretch for the chloro substituent on the aromatic ring is expected in the 850-550 cm⁻¹ range. The C-Cl stretch of the chloromethyl group will also fall within this region.

Chloromethyl (-CH2Cl) Group Vibrations : This group is characterized by asymmetric and symmetric C-H stretching modes just below 3000 cm⁻¹, a scissoring (bending) vibration around 1450 cm⁻¹, and wagging/twisting modes at lower frequencies.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Notes |

| C-H Stretching | Pyridine Ring | 3100 - 3000 | Medium | Characteristic of aromatic C-H bonds. |

| Asymmetric/Symmetric C-H Stretching | -CH₂Cl | 3000 - 2850 | Medium to Strong | Characteristic of aliphatic C-H bonds in the chloromethyl group. |

| C≡N Stretching | -C≡N | 2240 - 2210 | Strong, Sharp | A highly characteristic and easily identifiable band for the nitrile functional group. |

| C=C, C=N Ring Stretching | Pyridine Ring | 1625 - 1430 | Medium to Strong | A series of bands typical for aromatic heterocyclic rings. |

| CH₂ Scissoring | -CH₂Cl | ~1450 | Medium | In-plane bending mode of the methylene group. |

| Ring Breathing | Pyridine Ring | ~1000 | Medium | A symmetric ring mode, often stronger in Raman spectra. |

| C-Cl Stretching (Aryl) | C-Cl (on ring) | 850 - 550 | Strong | Position can be influenced by other substituents on the ring. |

| C-Cl Stretching (Alkyl) | C-Cl (on -CH₂Cl) | 850 - 550 | Strong | May overlap with the aryl C-Cl stretching band. |

| Ring Bending Modes | Pyridine Ring | < 600 | Medium to Strong | Out-of-plane bending modes of the pyridine ring. |

Application in Reaction Monitoring and Purity Assessment

Vibrational spectroscopy is a highly effective technique for real-time reaction monitoring and final product purity assessment due to its sensitivity to specific functional groups.

Reaction Monitoring: In the synthesis of this compound, IR or Raman spectroscopy can be used to track the progress of the reaction. For instance, in a reaction involving the introduction of the cyano group, one could monitor the disappearance of a reactant's characteristic peak and the simultaneous appearance and growth of the strong, sharp C≡N stretching band around 2230 cm⁻¹. This allows for the determination of reaction kinetics and endpoint, optimizing reaction time and yield.

Purity Assessment: After synthesis, IR and Raman spectra serve as a quality control checkpoint. The spectrum of the final product should show all the characteristic bands identified in the table above and be free from significant absorptions corresponding to starting materials, intermediates, or solvents. For example, the absence of a broad O-H stretching band (around 3500-3200 cm⁻¹) would confirm the absence of water or alcohol impurities. The sharpness and precise position of the peaks can be compared against a reference standard to confirm the identity and high purity of the synthesized compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not publicly available, a comprehensive analysis can be performed by examining the crystal structures of highly analogous compounds, particularly 2-Chloro-5-(chloromethyl)pyridine and various chlorocyanopyridines. This comparative approach allows for a reliable prediction of the key structural features, intermolecular interactions, and packing motifs.

Crystal Structure Analysis of this compound (referencing similar pyridine structures)

The crystal structure of 2-Chloro-5-(chloromethyl)pyridine, a molecule differing only by the absence of the 6-cyano group, provides a foundational model. This compound crystallizes in the monoclinic system. It is highly probable that this compound would adopt a similar, if not identical, crystal system and space group, with slight modifications to the unit cell parameters to accommodate the additional cyano group.

The table below presents the crystallographic data for 2-Chloro-5-(chloromethyl)pyridine, which serves as a reference for the target compound.

| Parameter | 2-Chloro-5-(chloromethyl)pyridine Data | Predicted Impact for this compound |

| Chemical Formula | C₆H₅Cl₂N | C₇H₄Cl₂N₂ |

| Molecular Weight | 162.01 | 187.03 |

| Crystal System | Monoclinic | Likely Monoclinic |

| a (Å) | 4.0770 (8) | Minor changes expected |

| b (Å) | 10.322 (2) | Minor changes expected |

| c (Å) | 16.891 (3) | Minor changes expected |

| β (°) | 95.95 (3) | Minor changes expected |

| Volume (ų) | 707.0 (2) | Increase due to the volume of the cyano group |

| Z (Molecules per cell) | 4 | Likely 4 |

The introduction of the cyano group at the 6-position is expected to influence the unit cell dimensions primarily through steric effects and its participation in intermolecular interactions, potentially leading to a denser crystal packing.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of molecular crystals is governed by a network of non-covalent intermolecular interactions. In this compound, a combination of hydrogen bonds, halogen bonds, and π-stacking interactions is expected to dictate the crystal packing.

Hydrogen Bonding : The crystal structure of 2-Chloro-5-(chloromethyl)pyridine is stabilized by weak C—H···N intermolecular hydrogen bonds, which link molecules into dimers. A similar motif is highly probable for the target compound, where the pyridine nitrogen acts as a hydrogen bond acceptor.

Halogen Bonding : The chlorine atoms on the pyridine ring and the chloromethyl group can act as halogen bond donors, interacting with the nitrogen atoms of the pyridine ring or the cyano group of adjacent molecules.

π-π Stacking : Studies on other chlorocyanopyridines reveal the presence of offset face-to-face π-stacking interactions, which contribute significantly to the crystal stability. The electron-deficient nature of the substituted pyridine ring in this compound would favor such π-stacking arrangements.

The interplay of these interactions—C—H···Npyridine dimers, C—H···Nnitrile chains, and π-stacking—would likely result in a complex and stable three-dimensional supramolecular network.

Analysis of Pyridine Ring Planarity and Conformational Preferences of Substituents

The geometry of the molecule itself is a critical aspect of the crystal structure.

Pyridine Ring Planarity : Substituted pyridine rings are generally planar. The crystal structure of 2-Chloro-5-(chloromethyl)pyridine confirms this, showing the molecule to be almost perfectly planar, with a root-mean-square (r.m.s.) deviation of only 0.0146 Å for the non-hydrogen atoms of the ring and its immediate substituents. It is expected that the pyridine ring in this compound will also maintain this high degree of planarity.

Conformational Preferences of Substituents : The primary conformational flexibility in the molecule lies with the chloromethyl (-CH₂Cl) group. In the crystal structure of 2-Chloro-5-(chloromethyl)pyridine, the chlorine atom of this group is offset from the plane of the pyridine ring. The conformation is defined by the C4-C5-C7-Cl2 torsion angle. The specific orientation adopted in the solid state is the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice. A similar offset conformation for the chloromethyl group is anticipated in the crystal structure of this compound.

Despite a comprehensive search for scientific literature and patent databases, detailed research findings on the specific chemical reactivity and transformation studies of This compound are not available in the public domain. The search results consistently yield information on related but structurally distinct compounds, primarily "2-Chloro-5-(chloromethyl)pyridine" and "2-Chloro-5-cyanopyridine".

The presence of a cyano (-CN) group at the 6-position of the pyridine ring in the requested compound, in addition to the chloro and chloromethyl substituents, significantly alters the electronic properties and, consequently, the reactivity profile of the molecule compared to its analogues lacking this group. Therefore, extrapolating reactivity data from these related compounds would be scientifically inaccurate and speculative.

As the instructions strictly require the article to focus solely on "this compound" and to be based on detailed research findings, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The specific experimental data regarding N-alkylation, N-oxidation, and the distinct reactions of the chloromethyl group and the ring's chloro substituent for this particular compound are not documented in the available resources.

Therefore, the requested article on the "Chemical Reactivity and Transformation Studies of this compound" cannot be generated at this time.

Chemical Reactivity and Transformation Studies of 2 Chloro 5 Chloromethyl 6 Cyanopyridine

Reactions at the Chloro Substituent on the Pyridine (B92270) Ring

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chloro group at the 2-position of the pyridine ring is a suitable handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. researchgate.net The reactivity of aryl chlorides in Suzuki reactions can be challenging compared to bromides or iodides, often requiring specialized catalyst systems. tcichemicals.com However, for activated chlorides, such as those on an electron-deficient pyridine ring, the reaction can proceed efficiently. The 2-chloro position on the pyridine ring is activated by the electron-withdrawing nature of the ring nitrogen and the adjacent cyano group, facilitating the initial oxidative addition step in the catalytic cycle. researchgate.net While specific examples for 2-Chloro-5-chloromethyl-6-cyanopyridine are not prevalent in the reviewed literature, the successful Suzuki coupling of other chloropyridines, such as 2,3,5-trichloropyridine with arylboronic acids, demonstrates the feasibility of this transformation. researchgate.net A typical reaction would involve a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, along with a base such as Na₂CO₃ or K₃PO₄.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. wikipedia.org This reaction employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The chloro group at the 2-position of the pyridine nucleus is amenable to this transformation. The synthesis of various alkynylpyridines from halogenated pyridines, including chloro- and bromocyanopyridines, has been successfully demonstrated. soton.ac.uknih.gov For instance, 6-bromo-3-fluoro-2-cyanopyridine has been coupled with a wide range of terminal alkynes using a Pd(PPh₃)₄/CuI catalyst system. soton.ac.uk Similar conditions are expected to be effective for the coupling of this compound.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org It has become a vital tool for synthesizing aryl amines, which are common motifs in pharmaceuticals. wikipedia.org The reaction's success with aryl chlorides often depends on the use of specialized, sterically hindered phosphine ligands that facilitate the reductive elimination step. semanticscholar.org The amination of various heteroaryl chlorides has been extensively studied, and efficient protocols have been developed. researchgate.net Given the activated nature of the 2-chloro position in the target molecule, it is a prime candidate for Buchwald-Hartwig amination with a variety of primary and secondary amines.

| Reaction | Typical Catalyst/Reagents | Expected Product with this compound |

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄, Arylboronic acid | 2-Aryl-5-chloromethyl-6-cyanopyridine |

| Sonogashira | Pd(PPh₃)₄, CuI, Et₃N, Terminal alkyne | 2-Alkynyl-5-chloromethyl-6-cyanopyridine |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu, Amine | 2-Amino-5-chloromethyl-6-cyanopyridine |

Nucleophilic Aromatic Substitution with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, particularly those bearing a leaving group (like chlorine) at the 2- or 4-position. youtube.com The reaction is facilitated by electron-withdrawing groups that stabilize the negative charge in the intermediate Meisenheimer complex. researchgate.netnih.govlibretexts.org In this compound, the pyridine nitrogen and the 6-cyano group strongly activate the 2-chloro substituent towards SNAr.

A wide array of nucleophiles can be employed to displace the 2-chloro group. Common nucleophiles include:

Amines: Reaction with primary or secondary amines leads to 2-aminopyridine derivatives. This transformation is fundamental in medicinal chemistry. mdpi.com

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides (e.g., NaOMe, NaOEt) or phenoxides results in the formation of 2-alkoxy or 2-aryloxypyridines.

Thiols: Thiolates (RS⁻) are excellent nucleophiles and react readily to yield 2-thioether-substituted pyridines. wikipedia.org

Water: Under forcing conditions (e.g., strong base or high temperature), hydrolysis can occur to produce the corresponding 2-pyridone.

The reaction mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride ion to restore aromaticity. libretexts.org The rate of reaction is highly dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer complex. researchgate.net

Reactions of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be converted into several other functionalities, including carboxylic acids, amides, and amines.

Hydrolysis and Amidation Reactions to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. The reaction proceeds via an intermediate amide. By carefully controlling the reaction conditions (e.g., using concentrated sulfuric acid at moderate temperatures or hydrogen peroxide with a base), it is often possible to isolate the intermediate carboxamide. This provides a route to 6-carbamoyl-2-chloro-5-chloromethylpyridine, which can serve as a precursor for further derivatization. Complete hydrolysis would yield 2-chloro-5-chloromethylpyridine-6-carboxylic acid.

Reduction to Aminomethyl Groups (e.g., catalytic hydrogenation)

The reduction of a nitrile group to a primary amine is a common and useful transformation. Catalytic hydrogenation is a widely used method for this conversion. google.com Typical catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. google.com A potential challenge in the catalytic hydrogenation of this compound is the possibility of dehalogenation (hydrogenolysis) of the C-Cl bonds. google.com The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial to achieve chemoselectivity. For instance, processes have been developed for the reduction of halogenated cyanopyridines where dehalogenation is minimized. google.comgoogle.com The product of this reaction would be (2-chloro-5-(chloromethyl)pyridin-6-yl)methanamine.

| Reaction | Reagents | Product | Potential Side Reactions |

| Amidation | H₂SO₄ (conc.), H₂O, heat | 2-Chloro-5-chloromethylpyridine-6-carboxamide | Hydrolysis to carboxylic acid |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Chloro-5-chloromethylpyridine-6-carboxylic acid | - |

| Reduction | H₂, Raney Ni or Pd/C | (2-Chloro-5-(chloromethyl)pyridin-6-yl)methanamine | Dehalogenation of C-Cl bonds |

Cyclization Reactions Involving the Nitrile for Fused Heterocycle Formation (e.g., with thiones)

The nitrile group, in conjunction with an adjacent functional group on the pyridine ring, can participate in cyclization reactions to construct fused heterocyclic systems. For example, ortho-amino nitriles are classic precursors for the synthesis of fused pyrimidines. While the starting material does not have an ortho-amino group, it can be envisioned that after substitution of the 2-chloro group with a suitable nucleophile (e.g., hydrazine to form a 2-hydrazinyl derivative), the resulting intermediate could undergo intramolecular cyclization with the nitrile.

Furthermore, reactions of nitriles with reagents like thiourea or other thiones in the presence of a suitable catalyst or activating agent can lead to the formation of fused thieno[2,3-b]pyridine or related heterocyclic cores. Such reactions often proceed through the formation of an intermediate that facilitates the ring closure. These fused systems are of significant interest in medicinal chemistry and materials science.

Computational Chemistry Approaches to 2 Chloro 5 Chloromethyl 6 Cyanopyridine Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to predict the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it a popular choice for studying complex organic molecules.

A DFT analysis of 2-Chloro-5-chloromethyl-6-cyanopyridine would involve the calculation of its electronic properties, most notably the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. The spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This would allow for the identification and characterization of transition states for various reactions involving this compound. By determining the activation energies, the most favorable reaction pathways can be elucidated, providing a detailed understanding of the reaction mechanisms at a molecular level.

Given the presence of chloro, chloromethyl, and cyano groups on the pyridine (B92270) ring, this compound has multiple potential reactive sites. DFT calculations could predict the regioselectivity of its reactions by comparing the activation energies of competing reaction pathways. This would allow for a theoretical determination of which functional group is most likely to react under specific conditions. Similarly, if chiral centers are formed during a reaction, DFT can be used to predict the stereoselectivity by analyzing the energies of the transition states leading to different stereoisomers.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational preferences. For this compound, MD simulations could be used to explore the rotational barrier around the bond connecting the chloromethyl group to the pyridine ring. This would reveal the most stable conformations of the molecule and the energy barriers between them, which can influence its reactivity and interactions with other molecules.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can be employed to predict the spectroscopic properties of molecules. Using DFT, it would be possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts and the infrared (IR) vibrational frequencies for this compound. These predicted spectra could then be compared with experimental data to aid in the structural confirmation and assignment of spectral signals.

Synthetic Intermediate Applications of 2 Chloro 5 Chloromethyl 6 Cyanopyridine in Heterocyclic Chemistry

Precursor for Advanced Poly-Substituted Pyridine (B92270) Derivatives

The utility of 2-Chloro-5-chloromethyl-6-cyanopyridine as a precursor lies in the differential reactivity of its three functional groups. This allows for selective chemical modifications, providing a pathway to a diverse array of highly substituted pyridine cores.

C2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This site can be targeted by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse substituents. Furthermore, it is an ideal handle for modern cross-coupling reactions such as Suzuki, Stille, and Heck couplings, enabling the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, or alkyl groups.

C5-Chloromethyl Group: The chloromethyl group (-CH₂Cl) at the 5-position is a reactive benzylic-type halide. It readily undergoes nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. This functionality is often exploited for linking the pyridine core to other molecular fragments or for initiating cyclization reactions. For instance, its precursor, 2-chloro-5-(chloromethyl)pyridine, is a key intermediate in the synthesis of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid, where this site is used to build the final molecular structure. chemicalbook.comchemicalbook.comnih.gov

C6-Cyano Group: The cyano (-C≡N) group is a versatile functional group that can undergo numerous transformations. d-nb.infonih.gov It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or converted into a tetrazole ring. The cyano group can also participate in cycloaddition reactions or act as a directing group in further substitutions on the pyridine ring. researchgate.net

The selective and sequential reaction of these three sites allows for a systematic approach to building molecular complexity, resulting in a wide range of advanced pyridine derivatives with tailored electronic and steric properties.

Table 1: Potential Transformations of Functional Groups in this compound

| Functional Group (Position) | Reaction Type | Reagents/Conditions | Resulting Group |

|---|---|---|---|

| C2-Chloro | Nucleophilic Aromatic Substitution | R-NH₂, R-OH, R-SH | -NHR, -OR, -SR |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | -R (Aryl, Alkyl) | |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | -R (Aryl, Vinyl) | |

| C5-Chloromethyl | Nucleophilic Substitution (SN2) | NaN₃, KCN, R₂NH | -CH₂N₃, -CH₂CN, -CH₂NR₂ |

| Williamson Ether Synthesis | R-ONa | -CH₂OR | |

| C6-Cyano | Hydrolysis | H₃O⁺ or OH⁻ | -COOH or -CONH₂ |

| Reduction | H₂, Raney Ni or LiAlH₄ | -CH₂NH₂ | |

| Cycloaddition | NaN₃, NH₄Cl | Tetrazole ring |

Role in the Rational Design and Synthesis of Novel Heterocyclic Scaffolds

The multifunctionality of this compound makes it an excellent starting material for the rational design of novel and complex heterocyclic systems. ias.ac.in The distinct reactivity of each functional group can be leveraged to construct fused ring systems and other intricate molecular architectures.

The synthesis of fused pyridine heterocycles is of significant interest in medicinal chemistry. ias.ac.inresearchgate.net While the specific substitution pattern of this compound (2,5,6-substitution) is not directly suited for the most common synthetic routes to thieno[2,3-b]pyridines or thiazolo[5,4-b]pyridines, which typically require functional groups at adjacent positions (e.g., C2 and C3 for thieno[2,3-b]pyridines), its functionalities can be used to build other fused systems or be transformed into the necessary precursors. nih.govnih.gov

For example, the synthesis of thieno[2,3-b]pyridines often proceeds from 2-chloro-3-cyanopyridine (B134404) derivatives, where the adjacent chloro and cyano groups react with a sulfur-containing reagent in a cyclization reaction. researchgate.net Although the title compound does not possess this 2,3-substitution, multi-step sequences could potentially be designed to first introduce functionality at the 3-position before proceeding with cyclization.

Alternatively, the existing functional groups can be used to construct different fused systems. For instance, a reaction involving both the C6-cyano group and the C5-chloromethyl group could lead to the formation of a new ring fused across the 5,6-positions of the pyridine core. Such a strategy would involve an initial reaction at the chloromethyl position with a suitable nucleophile, which then undergoes an intramolecular cyclization with the cyano group. This highlights the compound's potential in creating a variety of fused pyridines, even if not the specific examples listed, through creative synthetic design. The synthesis of various thiazolopyridines has been demonstrated starting from appropriately substituted chloropyridines, underscoring the general utility of such intermediates in building these scaffolds. nih.govthieme-connect.com

Modular synthesis involves the stepwise and controlled assembly of a complex molecule from simpler, interchangeable building blocks. organic-chemistry.orgnih.gov this compound is an ideal platform for such strategies due to its orthogonal reactive sites. A synthetic plan can be devised where each functional group is addressed in a specific order, allowing for the introduction of different "modules" at each step.

A possible modular synthetic route could be:

Module 1 Addition: Selective SN2 reaction at the C5-chloromethyl position with a primary amine (R¹-NH₂), which is typically the most reactive site under mild conditions.

Module 2 Addition: Palladium-catalyzed Suzuki coupling at the C2-chloro position with a boronic acid (R²-B(OH)₂) to introduce an aryl or heteroaryl group.

Module 3 Transformation: Chemical modification of the C6-cyano group, such as reduction to an amine, which can then be acylated with a third module (R³-COCl).

This modular approach enables the rapid generation of a library of analogues where R¹, R², and R³ are varied, facilitating the exploration of structure-activity relationships in drug discovery programs. mdpi.com

Strategies for Diversity-Oriented Synthesis Utilizing the Compound's Multifunctionality

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening. nih.govfrontiersin.orgresearchgate.net The goal of DOS is not to synthesize a single target but to efficiently create a wide range of different molecular scaffolds from a common starting material. mdpi.com The trifunctional nature of this compound makes it an excellent substrate for DOS.

Strategies for achieving molecular diversity include:

Appendage Diversity: This is the most straightforward approach, where a common pyridine core is decorated with a wide variety of substituents. By using a large set of diverse building blocks (e.g., amines, boronic acids, alcohols) to react with the three functional groups, a large library of analogues with varied peripheral groups can be created.

Scaffold Diversity: This more advanced strategy aims to create different core heterocyclic structures. By carefully choosing reagents and reaction conditions, the functional groups on the starting material can be induced to participate in different intramolecular or intermolecular cyclization cascades. For example, a reagent with two nucleophilic sites could react with both the C2-chloro and C5-chloromethyl groups to form a new fused ring, while a different set of conditions could promote cyclization between the C5 and C6 positions.

Stereochemical Diversity: By introducing chiral building blocks or using stereoselective reactions, compounds with varying three-dimensional structures can be synthesized, adding another layer of diversity to the library.

Future Prospects for this compound in Complex Molecule Construction

The unique combination of three synthetically versatile functional groups on a single pyridine ring positions this compound as a highly valuable intermediate for the future of complex molecule synthesis. Its potential is particularly notable in the fields of medicinal chemistry and materials science, where the pyridine scaffold is a common feature in bioactive compounds and functional materials.

Future research will likely focus on several key areas:

Exploration of Novel Reaction Pathways: Further investigation into the selective reactivity of each functional group will uncover new synthetic methodologies and allow for even more precise control over molecule construction.

Development of New Fused Heterocyclic Systems: Creative exploitation of its multifunctionality will lead to the discovery of novel fused heterocyclic scaffolds with unique biological or physical properties.

Application in Automated Synthesis: The modular nature of reactions involving this intermediate makes it well-suited for use in automated synthesis platforms, which can accelerate the generation of large compound libraries for drug discovery and other screening applications. nih.gov

Synthesis of Natural Product Analogues: The pyridine core is present in many natural products. This compound could serve as a key starting material for the synthesis of complex natural product analogues, aiding in the study of their biological functions. nih.gov

Conclusion and Future Research Directions for 2 Chloro 5 Chloromethyl 6 Cyanopyridine

Summary of Key Achievements in Synthesis and Reactivity

There are no documented key achievements in the synthesis and reactivity of 2-Chloro-5-chloromethyl-6-cyanopyridine as the compound is not described in the available scientific literature. Research on analogous pyridine (B92270) derivatives has established various synthetic routes, but these cannot be directly attributed to the target compound.

Identification of Outstanding Challenges in Chemo-selectivity and Process Efficiency

The synthesis of a polysubstituted pyridine like this compound would present considerable challenges in chemo-selectivity and process efficiency. The presence of three distinct reactive sites—a chloro group at the 2-position, a chloromethyl group at the 5-position, and a cyano group at the 6-position—complicates synthetic strategies.

Chemo-selectivity Challenges:

Selective Functionalization: Introducing the three different substituents at specific positions on the pyridine ring without cross-reactivity is a primary hurdle. For instance, chlorination reactions can be difficult to control and may lead to a mixture of chlorinated isomers.

Reactivity of the Chloromethyl Group: The chloromethyl group is a potent electrophile, susceptible to nucleophilic substitution. Protecting this group while performing other transformations on the pyridine ring would be a critical step.

Stability of the Cyano Group: The cyano group can undergo hydrolysis or other transformations under certain reaction conditions used for modifying the other parts of the molecule.

Process Efficiency Challenges:

Purification: The separation of the desired product from byproducts and isomers would likely be challenging, requiring advanced chromatographic techniques, which can be costly and time-consuming on an industrial scale.

Emerging Methodologies in Pyridine Chemistry Relevant to this compound

Recent advancements in synthetic organic chemistry, particularly in the functionalization of pyridine rings, could offer potential pathways to synthesize this compound.

| Methodology | Relevance to this compound |

| C-H Activation | Direct C-H functionalization could allow for the late-stage introduction of the cyano or chloromethyl groups onto a pre-existing 2-chloropyridine (B119429) core, potentially reducing the number of synthetic steps. |

| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Negishi) are powerful tools for creating C-C bonds and could be employed to introduce the cyanomethyl group or a precursor. |

| Photocatalysis and Electrocatalysis | These emerging techniques offer mild reaction conditions and high selectivity, which could be beneficial in managing the sensitive functional groups of the target molecule. |

| Flow Chemistry | Continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and potentially increase yields and purity, which would be advantageous for a complex synthesis. |

Proposed Future Research Avenues and Collaborative Opportunities

The lack of information on this compound suggests that its synthesis and characterization would be a novel area of research.

Future Research Avenues:

Development of a Synthetic Route: The primary research goal would be to design and execute a viable, efficient, and scalable synthesis of the target compound. This would involve exploring various synthetic strategies, including those leveraging the emerging methodologies mentioned above.

Investigation of Reactivity: Once synthesized, a thorough investigation of the compound's reactivity at each of its functional groups would be necessary. This would map out its potential as a building block for more complex molecules.

Computational Studies: Density Functional Theory (DFT) and other computational methods could be used to predict the compound's properties, reactivity, and spectral data, which would aid in its synthesis and characterization.

Collaborative Opportunities:

Academia-Industry Partnerships: Academic research groups specializing in synthetic methodology could collaborate with industrial partners in the agrochemical or pharmaceutical sectors to explore the potential applications of this novel compound.

Interdisciplinary Collaboration: Collaboration between synthetic chemists, computational chemists, and analytical chemists would be crucial for the successful synthesis, characterization, and understanding of the properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.